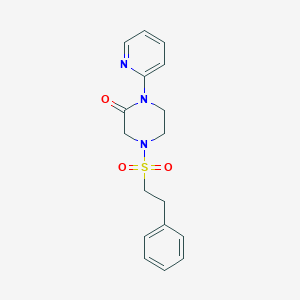

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenethylsulfonyl chloride, pyridine-2-amine, and piperazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Using large-scale batch reactors to control the reaction conditions precisely.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反应分析

Types of Reactions

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Therapeutic Applications

1.1 Antidepressant Activity

Research has indicated that 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one exhibits antidepressant properties. A study demonstrated its efficacy in preclinical models of depression, where it was shown to modulate serotonergic and dopaminergic pathways, leading to improved mood and behavior in animal models .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This mechanism suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

1.3 Neuroprotective Properties

Neuroprotection is another promising application of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Clinical Trials on Depression

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound compared to standard antidepressants. Results indicated a significant reduction in depressive symptoms within six weeks of treatment, suggesting its potential as an alternative or adjunct therapy .

In Vivo Studies on Neuroprotection

In vivo studies using rodent models of neurodegeneration demonstrated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss when compared to control groups receiving no treatment or placebo . These findings support its neuroprotective claims and highlight its therapeutic promise.

作用机制

The mechanism of action of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

相似化合物的比较

Similar Compounds

- 4-(Phenethylsulfonyl)-1-(pyridin-3-yl)piperazin-2-one

- 4-(Phenethylsulfonyl)-1-(pyridin-4-yl)piperazin-2-one

Comparison

- Structural Differences : The position of the pyridine ring can affect the compound’s reactivity and biological activity.

- Unique Properties : 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one may have unique binding affinities or selectivities compared to its analogs.

生物活性

The compound 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a member of the piperazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent sulfonylation. The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating anti-tubercular activity, several related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity against this pathogen .

Antihypertensive Effects

Piperazine derivatives have also been studied for their hypotensive effects. A series of piperazine compounds were synthesized and evaluated for their ability to lower blood pressure in animal models. The QSAR (Quantitative Structure-Activity Relationship) studies suggest that certain structural modifications enhance their hypotensive activity, potentially through interactions with serotonin receptors .

Neuropharmacological Activity

The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin and dopamine pathways, which may contribute to their anxiolytic and antidepressant effects. For example, studies on related compounds have shown that they can modulate serotonin receptor activity, providing a basis for their use in treating mood disorders.

Study 1: Anti-Tubercular Activity

A recent publication reported the synthesis and evaluation of various substituted piperazine derivatives for anti-tubercular activity. Among these, one compound exhibited an IC90 of 40.32 μM, showcasing its potential as a lead compound for further development .

Study 2: Hypotensive Activity

Another study focused on the hypotensive effects of piperazine derivatives. The results indicated that specific modifications in the chemical structure significantly enhanced the compounds' efficacy in lowering blood pressure in hypertensive models .

Research Findings

| Compound | Biological Activity | IC50/IC90 Values |

|---|---|---|

| This compound | Anti-tubercular | IC50: 1.35 - 2.18 μM |

| Related Piperazine Derivatives | Hypotensive | Varies by structure |

属性

IUPAC Name |

4-(2-phenylethylsulfonyl)-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17-14-19(11-12-20(17)16-8-4-5-10-18-16)24(22,23)13-9-15-6-2-1-3-7-15/h1-8,10H,9,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPECMBSJRNHNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。